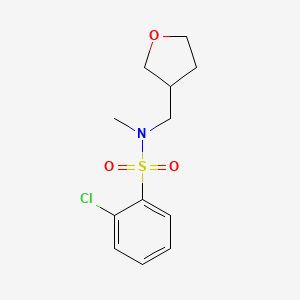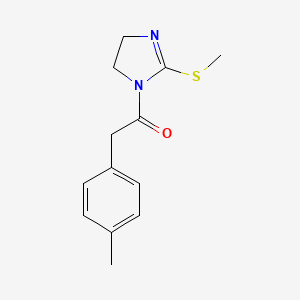
1H-indol-6-yl-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-indol-6-yl-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a synthetic compound that has been developed through various chemical processes, and its unique structure and properties make it an attractive candidate for further investigation.
Mécanisme D'action
The mechanism of action of 1H-indol-6-yl-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone is not fully understood. However, it is believed to exert its biological effects through the modulation of various cellular signaling pathways. Specifically, it has been found to inhibit the activity of certain enzymes and proteins that are involved in the regulation of cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the accumulation of amyloid beta peptides in Alzheimer's disease models. Additionally, it has been found to exhibit anti-microbial activity against various bacterial and fungal pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1H-indol-6-yl-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone in lab experiments include its unique structure and properties, its ability to modulate various cellular signaling pathways, and its potential applications in the field of medicine. However, its limitations include its complexity and the multi-step synthesis process required to obtain the compound.
Orientations Futures
There are several future directions for research on 1H-indol-6-yl-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone. These include further investigation into its mechanism of action, the development of more efficient synthesis methods, and the evaluation of its potential as a therapeutic agent for the treatment of various diseases. Additionally, future research could focus on the development of derivatives of the compound with improved properties and efficacy.
Méthodes De Synthèse
The synthesis of 1H-indol-6-yl-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone involves a multi-step process that includes the use of various reagents and catalysts. The first step involves the reaction of indole with an aldehyde to form an imine intermediate. This intermediate is then reacted with a thiol to form a thioimine, which is subsequently reduced to form the desired compound.
Applications De Recherche Scientifique
1H-indol-6-yl-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. Additionally, it has been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
1H-indol-6-yl-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-18-13-15-6-7-16(13)12(17)10-3-2-9-4-5-14-11(9)8-10/h2-5,8,14H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBADZYOXRDMCDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCN1C(=O)C2=CC3=C(C=C2)C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-Methylimidazol-2-yl)-[3-[(2-methylphenyl)methyl]azetidin-1-yl]methanone](/img/structure/B7584242.png)
![3-[(4-Benzylidenepiperidin-1-yl)methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7584248.png)
![5-[(4-Benzylidenepiperidin-1-yl)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7584252.png)
![2-[(4-Benzylidenepiperidin-1-yl)methyl]-4,5-dimethyl-1,3-oxazole](/img/structure/B7584253.png)
![(1-Methylpyrrol-2-yl)-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]methanone](/img/structure/B7584259.png)
![4-[(4-Methyl-1,4-diazaspiro[5.5]undecan-1-yl)methyl]-1,3-thiazole](/img/structure/B7584267.png)

![1-(2-Chloroprop-2-enyl)-4-methyl-1,4-diazaspiro[5.5]undecane](/img/structure/B7584282.png)

![N-[(1-methylpyrrol-2-yl)methyl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide](/img/structure/B7584306.png)
![2-[3-hydroxy-N-(2-methylpropyl)anilino]-1-morpholin-4-ylethanone](/img/structure/B7584319.png)


